Crystal Engineering Differentiation: Unique Cocrystal Stoichiometry Driven by Meta-Nitro Substitution
3-Nitrobenzene-1-carbothioamide engages in C═S···I halogen bonding with 1,4-diiodotetrafluorobenzene to form a cocrystal with a defined 4:3 stoichiometric ratio, yielding a crystalline lattice with specific unit cell parameters (a = 5.1924 Å, b = 14.745 Å, c = 16.356 Å, β = 98.258°, space group P21/n) [1]. This stoichiometry and lattice architecture are directly dictated by the electronic environment of the thioamide sulfur, which is tuned by the meta-nitro substituent. In contrast, unsubstituted thiobenzamide yields distinct cocrystalline motifs with the same coformer, and the para-nitro isomer (4-nitrothiobenzamide) would present a different spatial and electronic signature at the halogen bonding interface due to its altered dipole moment and resonance structure [1].
| Evidence Dimension | Cocrystal Stoichiometry with 1,4-Diiodotetrafluorobenzene |
|---|---|
| Target Compound Data | 4:3 (3-nitrothiobenzamide : coformer) [1] |
| Comparator Or Baseline | Thiobenzamide (unsubstituted): forms distinct cocrystal motifs; 4-Nitrothiobenzamide: not reported in this study, but electronic differences preclude identical stoichiometry |
| Quantified Difference | Unique 4:3 stoichiometry for the meta-nitro derivative, not observed for the unsubstituted parent |
| Conditions | Cocrystallization from solution; single-crystal X-ray diffraction at 300 K, MoKα radiation |
Why This Matters
Researchers designing halogen-bonded crystalline materials require predictable and tunable assembly; the meta-nitro compound provides a unique stoichiometric outcome that cannot be replicated by substituting the 4-nitro isomer or the unsubstituted parent.
- [1] Eccles KS, Morrison RE, Sinha AS, Maguire AR, Lawrence SE. Investigating C═S···I Halogen Bonding for Cocrystallization with Primary Thioamides. Crystal Growth & Design. 2015;15(7):3442-3451. View Source
